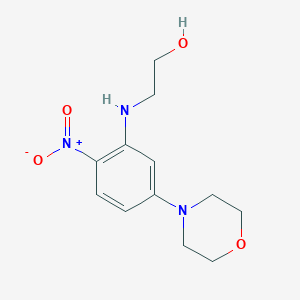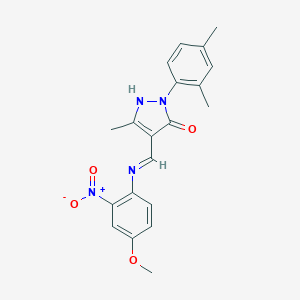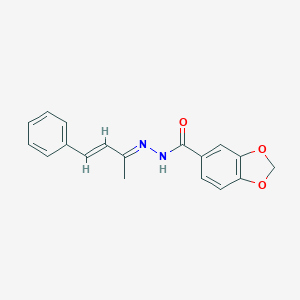
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol . It is characterized by the presence of a nitro group, a morpholine ring, and an aniline derivative, making it a compound of interest in various chemical and biological studies.
Preparation Methods
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and morpholine sites.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical processes.
Comparison with Similar Compounds
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL can be compared with similar compounds such as:
2-{2-Nitroanilino}ethanol: Lacks the morpholine ring, which may affect its chemical reactivity and biological activity.
2-{5-Morpholin-4-ylanilino}ethanol: Lacks the nitro group, which may influence its oxidation and reduction reactions.
2-{2-Nitro-5-morpholin-4-ylanilino}methanol: Has a methanol group instead of ethanol, which may alter its solubility and reactivity.
These comparisons highlight the unique structural features and properties of this compound, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28g/mol |
IUPAC Name |
2-(5-morpholin-4-yl-2-nitroanilino)ethanol |
InChI |
InChI=1S/C12H17N3O4/c16-6-3-13-11-9-10(1-2-12(11)15(17)18)14-4-7-19-8-5-14/h1-2,9,13,16H,3-8H2 |
InChI Key |
DHWUCHMRFIZRRQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B400534.png)
![4-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)phenyl 2-iodobenzoate](/img/structure/B400535.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B400536.png)

![4-Bromo-3-nitrobenzaldehyde [4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400541.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B400543.png)
![2,4-Diiodo-6-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400546.png)
![3,5-Diiodo-2-(methyloxy)benzaldehyde [4-(methyloxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400548.png)
![5-{4-Nitrophenyl}furan-2-carbaldehyde {4-[(3-chloro-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400549.png)
![5-{2-Chloro-4-nitrophenyl}-2-furaldehyde [4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400550.png)
![4-(Dimethylamino)benzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400551.png)
![4-amino-N'-[4-(4-morpholinyl)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B400554.png)

![3,5-dibromo-2-(methyloxy)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B400557.png)
